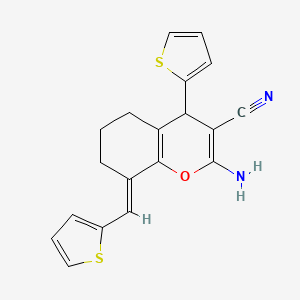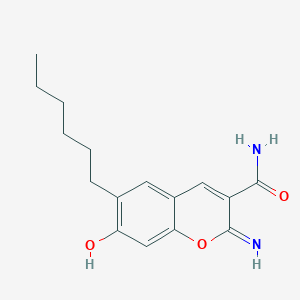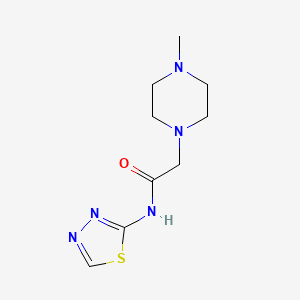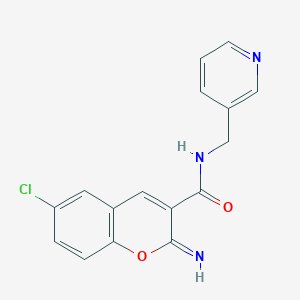
(8E)-2-amino-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(2-thienyl)-8-[(E)-1-(2-thienyl)methylidene]-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide is a complex organic compound that features a chromene core structure with thiophene and cyanide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-thienyl)-8-[(E)-1-(2-thienyl)methylidene]-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.
Introduction of the Thiophene Groups: Thiophene groups can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable halogenated chromene derivative.
Formation of the Cyanide Group: The cyanide group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the chromene core or the thiophene rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene rings or the cyanide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Dihydro or tetrahydro derivatives of the chromene core or thiophene rings.
Substitution Products: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Its unique structure and functional groups allow for the design of new drugs with improved efficacy and reduced side effects.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-amino-4-(2-thienyl)-8-[(E)-1-(2-thienyl)methylidene]-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide: Lacks the (E)-1-(2-thienyl)methylidene group.
2-Amino-4-(2-thienyl)-8-[(E)-1-(2-thienyl)methylidene]-4H-chromen-3-yl cyanide: Lacks the tetrahydro structure.
2-Amino-4-(2-thienyl)-8-[(E)-1-(2-thienyl)methylidene]-5,6,7,8-tetrahydro-4H-chromen-3-yl chloride: Contains a chloride group instead of a cyanide group.
Uniqueness
The uniqueness of 2-amino-4-(2-thienyl)-8-[(E)-1-(2-thienyl)methylidene]-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide lies in its combination of functional groups and structural features. The presence of both thiophene and cyanide groups, along with the chromene core, provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H16N2OS2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(8E)-2-amino-4-thiophen-2-yl-8-(thiophen-2-ylmethylidene)-4,5,6,7-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C19H16N2OS2/c20-11-15-17(16-7-3-9-24-16)14-6-1-4-12(18(14)22-19(15)21)10-13-5-2-8-23-13/h2-3,5,7-10,17H,1,4,6,21H2/b12-10+ |
InChI Key |
BCDUJGCUCBHRLL-ZRDIBKRKSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CS2)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CS4 |
Canonical SMILES |
C1CC(=CC2=CC=CS2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-(3-allyl-2-hydroxyphenyl)methylene]-2-(1-naphthylamino)acetohydrazide](/img/structure/B11117160.png)
![(4E)-4-({2-[(3-Fluorophenyl)formamido]acetamido}imino)-4-phenylbutanoic acid](/img/structure/B11117172.png)
![6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B11117180.png)
![Ethyl 7-chloro-2-methyl-5-{[(2-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B11117184.png)


![2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylquinoline-4-carboxamide](/img/structure/B11117203.png)
![1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}-1-methylpiperidinium](/img/structure/B11117208.png)

![N-(3-methylbenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11117231.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-fluorobenzenesulfonamide](/img/structure/B11117246.png)

![4-[(E)-(2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid (non-preferred name)](/img/structure/B11117255.png)
